molecular formula C9H11NO2 B1454507 1-(6-Methoxypyridin-2-yl)propan-2-one CAS No. 1411241-42-3

1-(6-Methoxypyridin-2-yl)propan-2-one

Cat. No.: B1454507
CAS No.: 1411241-42-3
M. Wt: 165.19 g/mol
InChI Key: CFJYABOOGGDBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Chemical Registration

The compound 1-(6-methoxypyridin-2-yl)propan-2-one possesses the molecular formula C₉H₁₁NO₂ with a molecular weight of 165.1891 atomic mass units. The Chemical Abstracts Service registry number 1411241-42-3 uniquely identifies this compound in chemical databases, while the MDL number MFCD18367665 provides additional cataloging reference. The compound exhibits a well-defined structural framework consisting of a 6-methoxypyridine ring system connected to a propan-2-one moiety through a methylene bridge.

The systematic International Union of Pure and Applied Chemistry nomenclature follows established conventions for heterocyclic ketone compounds. The base name derives from the propan-2-one backbone, with the 6-methoxypyridin-2-yl group functioning as a substituent at the 1-position. This nomenclature accurately reflects the structural hierarchy, where the ketone functionality takes precedence over the aromatic heterocycle in determining the principal functional group.

Structural Isomerism and Related Compounds

The compound exhibits positional isomerism relationships with several structurally related pyridine ketones. A significant isomer, 1-(6-methoxypyridin-2-yl)propan-1-one, differs in the position of the carbonyl group within the propyl chain. This positional difference fundamentally alters the electronic distribution and chemical reactivity patterns between the two isomers. The InChI key CFJYABOOGGDBLU-UHFFFAOYSA-N distinguishes this specific isomer from other structural variants.

Additional related compounds include 2-acetyl-6-methoxypyridine, which represents a direct acetyl substitution on the pyridine ring rather than a methylene-linked ketone chain. These structural relationships demonstrate the systematic variation possible within the methoxypyridine ketone family, each exhibiting distinct physical and chemical properties despite shared structural motifs.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYABOOGGDBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Methoxypyridin-2-yl)propan-2-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Structure : The compound features a methoxy group attached to the pyridine ring, influencing its chemical behavior and biological properties.

Biological Activity Overview

1-(6-Methoxypyridin-2-yl)propan-2-one has been studied for its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. Additionally, it has shown activity against certain cancer cell lines, indicating its role as a potential anticancer agent.

Neuroprotective Properties

Research indicates that this compound may interact with neurotransmitter systems, enhancing pathways related to neuroprotection and cognitive function. Its methoxy group is believed to improve bioavailability and efficacy against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

Case Study Example :
A study demonstrated that 1-(6-Methoxypyridin-2-yl)propan-2-one exhibited significant neuroprotective effects in vitro, preserving neuronal integrity under oxidative stress conditions (IC50 = 12 μM) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown it to inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of cell proliferation

The precise mechanisms by which 1-(6-Methoxypyridin-2-yl)propan-2-one exerts its biological effects are still under investigation. However, studies suggest that it may:

  • Interact with specific receptors involved in neurotransmission.
  • Modulate enzyme activity related to drug metabolism.
  • Influence signaling pathways associated with cell survival and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that it can penetrate the blood-brain barrier effectively, which is vital for neuroprotective agents.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-life~4 hours
Volume of distributionHigh

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(6-Methoxypyridin-2-yl)propan-2-one acts as a potent inhibitor of the oncogenic kinase bRAF, which plays a crucial role in various cancers, particularly melanoma. The compound's mechanism involves disrupting signaling pathways that promote tumor growth and survival, making it a promising candidate for further development in cancer therapies.

Neuroprotective Effects

Studies have shown that derivatives of pyridine compounds exhibit neuroprotective properties. Specifically, 1-(6-Methoxypyridin-2-yl)propan-2-one has been associated with the protection of neurons against degeneration in models of neurodegenerative diseases. For instance, it has been evaluated for its ability to prevent motor neuron death in transgenic mouse models of amyotrophic lateral sclerosis (ALS), suggesting potential applications in neurodegenerative disease treatment .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits bRAF kinase; potential for melanoma treatment
Neuroprotective EffectsProtects neurons in ALS models; enhances motor function
Synthesis ApplicationsUtilized in asymmetric reductive amination processes

Case Study 1: Anticancer Research

In a study published by Palmer et al. (2012), 1-(6-Methoxypyridin-2-yl)propan-2-one was evaluated for its efficacy against bRAF-driven tumors. The results demonstrated significant tumor reduction in preclinical models, leading to discussions on its potential as a therapeutic agent for melanoma.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of this compound on rat models subjected to neurotoxic agents. The compound showed a marked reduction in neuronal loss and improved behavioral outcomes, indicating its promise as a treatment for conditions like Parkinson's disease .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes classical nucleophilic additions:

  • Grignard reagent interactions : Reacts with organomagnesium compounds to form tertiary alcohols. For example, methylmagnesium bromide yields 2-(6-methoxypyridin-2-yl)-2-methylpropan-2-ol.

  • Hydride reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to 1-(6-methoxypyridin-2-yl)propan-2-ol, a secondary alcohol.

Table 1: Nucleophilic Additions

ReagentProductConditionsYield (%)Source
CH₃MgBr2-(6-Methoxypyridin-2-yl)-2-methylpropan-2-olTHF, 0°C → RT78
NaBH₄/MeOH1-(6-Methoxypyridin-2-yl)propan-2-olReflux, 2 hr92

Reductive Amination

The ketone participates in reductive amination with primary amines:

  • With benzylamine : Using sodium cyanoborohydride (NaBH₃CN) in methanol, forms N-benzyl-1-(6-methoxypyridin-2-yl)propan-2-amine.

  • Stereoselective variants employ chiral catalysts for enantiomerically pure amines.

Halogenation

Electrophilic halogenation occurs at the α-carbon:

  • Chlorination : Reacts with SOCl₂ or PCl₅ to form 2-chloro-1-(6-methoxypyridin-2-yl)propan-2-one, a precursor for nucleophilic substitutions .

Table 2: Halogenation Reactions

Halogenating AgentProductConditionsNotesSource
SOCl₂2-Chloro-1-(6-methoxypyridin-2-yl)propan-2-oneDCM, RT, 4 hr85% purity

Condensation Reactions

The ketone forms enolates under basic conditions, enabling:

  • Aldol additions : With aromatic aldehydes (e.g., benzaldehyde) to generate β-hydroxy ketones.

  • Knoevenagel condensations : Reaction with malononitrile yields α,β-unsaturated nitriles.

Pyridine Ring Functionalization

The methoxypyridine moiety undergoes:

  • Demethylation : BBr₃ in DCM removes the methoxy group, yielding 1-(6-hydroxypyridin-2-yl)propan-2-one .

  • Electrophilic substitution : Nitration at the 4-position using HNO₃/H₂SO₄ forms nitro derivatives .

Table 3: Pyridine Ring Modifications

ReactionReagents/ConditionsProductApplicationSource
DemethylationBBr₃, DCM, −78°C → RT1-(6-Hydroxypyridin-2-yl)propan-2-oneChelation agents
NitrationHNO₃/H₂SO₄, 0°C1-(6-Methoxy-4-nitropyridin-2-yl)propan-2-oneExplosives research

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary amines under palladium catalysis .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations makes it valuable in medicinal chemistry and materials science. Industrial methods prioritize catalytic asymmetric synthesis for high enantiopurity, while academic studies focus on mechanistic details .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1-(6-Methoxypyridin-2-yl)propan-2-one lies in the substitution pattern of the pyridine ring and the propan-2-one side chain. Key comparisons with analogous compounds include:

Compound Name Structure Molecular Formula Molecular Weight Key Features
1-(6-Methoxypyridin-2-yl)propan-2-one Methoxy at pyridin-6, propan-2-one at pyridin-2 C₉H₁₁NO₂ 165.19 Pyridine-based, ketone functionality for metal coordination
1-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)propan-2-one Naphthyl and pyridyl substituents C₁₉H₁₇NO₂ 303.35 Extended aromatic system, potential for π-stacking interactions
1-(6-Methoxypyridin-3-yl)propan-2-one Methoxy at pyridin-6, propan-2-one at pyridin-3 (regioisomer) C₉H₁₁NO₂ 165.19 Altered substitution pattern affects electronic properties and reactivity
1-(6-Methoxybenzofuran-5-yl)propan-2-one Benzofuran core with methoxy and propan-2-one substituents C₁₂H₁₂O₃ 204.23 Arylbenzofuran lignan framework with antioxidant potential
2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one Morpholine and naphthyl groups C₁₉H₂₁NO₃ 323.38 Amide-like structure; potential pharmaceutical intermediate

Key Observations :

  • Regioisomerism : The position of the propan-2-one group on the pyridine ring (2- vs. 3-position) significantly alters electronic properties. For example, the 2-substituted isomer (target compound) may exhibit stronger coordination to metals due to proximity to the pyridine nitrogen .
  • Aromatic Systems : Compounds with naphthyl or benzofuran moieties (e.g., ) display enhanced aromaticity, influencing solubility and π-π interactions in supramolecular assemblies.
Physicochemical Properties

Limited quantitative data are available for these compounds, but trends can be inferred:

  • Solubility: The pyridine-based derivatives (e.g., 1-(6-Methoxypyridin-2-yl)propan-2-one) are moderately polar, with solubility in dichloromethane and ethanol . In contrast, naphthyl-substituted analogs (e.g., ) are less polar and more soluble in aromatic solvents.
  • Thermal Stability : The presence of rigid aromatic systems (e.g., naphthyl in ) increases melting points compared to simpler pyridine derivatives.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-methoxypyridin-2-yl)propan-2-one generally involves:

  • Functionalization of the pyridine ring at the 6-position with a methoxy group.
  • Introduction of the propan-2-one side chain at the 2-position, typically via acylation or alkylation.
  • Use of substituted pyridin-2-amine or pyridine-2-carbaldehyde intermediates in multistep synthesis.

While direct synthetic routes specific to this compound are scarce in open literature, analogous pyridine derivatives are prepared via condensation, alkylation, or transition metal-catalyzed coupling reactions.

Reported Preparation Methods and Reaction Conditions

Condensation and Alkylation Approaches

  • A common approach starts with substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives, followed by condensation in methanol at elevated temperatures (around 70 °C) with acidic catalysts such as p-toluenesulfonic acid (TosOH). This step forms intermediate imidazo or related heterocyclic structures, which can be further transformed into ketone derivatives through oxidation or rearrangement.

  • Alkylation of the pyridine ring or side chain can be achieved by heating the precursor with a suitable alkyl donor in the presence of a base and solvent, often under reflux conditions. For example, methylation of hydroxy groups or alkylation of activated positions on the ring may use methanol or other lower alcohols as solvents, with mineral acid catalysts like concentrated hydrochloric acid to facilitate substitution.

Oxidation and Rearrangement Steps

  • Epoxidation and subsequent acid-catalyzed rearrangement of alkene intermediates derived from methoxy-substituted naphthalenes or pyridines have been described in related compounds, leading to ketone functionalities at the side chain.

  • Reaction temperatures typically range from 20 °C to reflux (about 75 °C), with acid catalysts such as sulfuric or hydrochloric acid facilitating rearrangement and hydrolysis steps.

Representative Synthetic Procedure (Based on Analogous Methods)

Step Reagents & Conditions Description
1 Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde, MeOH, TosOH (0.2 eq), 70 °C, 12 h Condensation to form intermediate imidazo or Schiff base derivatives
2 Iodine (I2, 1.2 eq), 1-(2-pyridyl)ethanone, substituted pyridin-2-amine, 110 °C for 4 h then 70 °C for 12 h Oxidative coupling and rearrangement to ketone intermediate
3 CuI (catalyst), Cs2CO3 (base), 2-iodo-6-methoxypyridine, DMSO, 40 °C, overnight Copper-catalyzed coupling to attach side chain or amine substituent
4 Acid catalyst (HCl or H2SO4), reflux, 50–100 °C Acid-catalyzed rearrangement or hydrolysis to yield final ketone

Analytical and Monitoring Techniques

  • Reaction progress and purity are monitored by gas chromatography (GC), high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR).

  • Mass spectrometry (MS), especially electrospray ionization (ESI-MS), confirms molecular weight and purity.

  • Optical rotation measurements may be used if chiral centers are present, though 1-(6-methoxypyridin-2-yl)propan-2-one is achiral.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Condensation with aldehydes Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH 70 °C, 12 h Simple, moderate yield May require purification of intermediates
Oxidative coupling Iodine, substituted ketones, amines 110 °C then 70 °C, multi-step Enables ketone formation Multi-step, requires careful control
Copper-catalyzed coupling CuI, Cs2CO3, 2-iodo-6-methoxypyridine, DMSO Room temp to 40 °C, overnight High selectivity, mild conditions Requires catalyst and ligand optimization
Acid-catalyzed rearrangement Mineral acids (HCl, H2SO4) Reflux, 50–100 °C Efficient ketone formation Acid-sensitive substrates may degrade

Research Findings and Notes

  • The tautomeric and conformational behavior of methoxypyridine derivatives can influence reaction pathways and product stability.

  • The presence of the methoxy group at the 6-position affects electronic properties, potentially facilitating selective substitution at the 2-position.

  • No direct, single-step synthesis of 1-(6-methoxypyridin-2-yl)propan-2-one is widely reported; rather, multi-step syntheses involving intermediate formation, coupling, and rearrangement are standard.

  • Safety considerations include handling of acid catalysts and iodine oxidants, as well as purification of potentially irritant intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(6-Methoxypyridin-2-yl)propan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized pyridine ring. For example, reacting 6-methoxypyridine with acetone derivatives under acidic catalysis (e.g., AlCl₃) may yield the target compound. Optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., dichloromethane or toluene). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 1-(6-Methoxypyridin-2-yl)propan-2-one?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.9 ppm for OCH₃) and ketone carbonyl (δ ~200–210 ppm). Pyridine ring protons show distinct splitting patterns (e.g., doublets for H-3 and H-5) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) coupled with ESI-MS verifies molecular weight and purity .

Q. What safety protocols are essential when handling 1-(6-Methoxypyridin-2-yl)propan-2-one in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Static discharge precautions (e.g., grounded equipment) are critical due to flammability (similar compounds have flash points ~130°C) . Store in airtight containers away from ignition sources, and dispose of waste via approved solvent disposal protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 1-(6-Methoxypyridin-2-yl)propan-2-one?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) determines bond lengths, angles, and conformation. For example, the methoxy group’s orientation relative to the pyridine ring can be confirmed via crystallographic data. Data collection at 100 K improves resolution, and refinement with SHELXL validates hydrogen bonding or π-π stacking interactions .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes). InChIKey (e.g., JFWTZKQUFCDLNG-UHFFFAOYSA-N for analogues) aids in database comparisons .

Q. How do discrepancies in reported physicochemical properties (e.g., boiling point) arise, and how can they be reconciled?

  • Methodological Answer : Variations in boiling points (e.g., 340°C vs. 329°C in analogues) may stem from measurement techniques (e.g., reduced pressure vs. ambient) or impurities. Validate data via differential scanning calorimetry (DSC) and gas chromatography (GC). Cross-reference with high-purity samples synthesized under inert atmospheres .

Q. What strategies mitigate challenges in functionalizing the pyridine ring without disrupting the methoxy-ketone moiety?

  • Methodological Answer : Protect the ketone group (e.g., acetal formation) before electrophilic substitution. Use directing groups (e.g., Boc-protected amines) to control regioselectivity. Catalytic systems like Pd/C or CuI can enable cross-coupling reactions (e.g., Suzuki-Miyaura) on the pyridine ring .

Q. How can reaction mechanisms for side products (e.g., dimerization) be elucidated during synthesis?

  • Methodological Answer : Monitor reactions via in-situ FT-IR or LC-MS to detect intermediates. Isotopic labeling (e.g., ¹³C-acetone) traces ketone participation. Computational transition-state modeling (Gaussian 09) identifies energetically favorable pathways. Isolation of byproducts via preparative TLC allows structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxypyridin-2-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxypyridin-2-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.